molecular formula C13H8ClN B074977 9-Chloroacridine CAS No. 1207-69-8

9-Chloroacridine

Cat. No.: B074977
CAS No.: 1207-69-8
M. Wt: 213.66 g/mol
InChI Key: BPXINCHFOLVVSG-UHFFFAOYSA-N
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Description

9-Chloroacridine is an organic compound with the molecular formula C₁₃H₈ClN. It is a derivative of acridine, where a chlorine atom is substituted at the ninth position of the acridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and biological activities .

Mechanism of Action

Target of Action

The primary target of 9-Chloroacridine and its derivatives is DNA . The compound’s planar structure allows it to interact with DNA, specifically through a process known as intercalation . This interaction with DNA and related enzymes is principally responsible for the mode of action of acridine .

Mode of Action

This compound interacts with its target, DNA, through intercalation . This process involves the insertion of the planar acridine molecule between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions, which eventually cause the helical structure of the DNA to unwind .

Biochemical Pathways

The intercalation of this compound into DNA affects various biological processes involving DNA and related enzymes . This interaction can disrupt normal cellular processes, leading to a range of downstream effects.

Result of Action

The intercalation of this compound into DNA can disrupt normal cellular processes, potentially leading to cell death . This property has led to the investigation of acridine derivatives, including this compound, as potential therapeutic agents for a range of disorders, including cancer, Alzheimer’s disease, and various infections .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s electrochemical behavior is a complex, pH-dependent, diffusion-controlled irreversible process . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloroacridine typically involves the Ullmann condensation reaction. This process starts with the condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl₃) . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 9-Chloroacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-Chloroacridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

9-chloroacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXINCHFOLVVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061622
Record name Acridine, 9-chloro-
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Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207-69-8
Record name 9-Chloroacridine
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Record name 9-Chloroacridine
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Record name 9-Chloroacridine
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Record name Acridine, 9-chloro-
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Record name Acridine, 9-chloro-
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Record name 9-chloroacridine
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Synthesis routes and methods

Procedure details

0.488 g (2.5 mmol) of 9-(10H)acridone, 2.5 ml of thionyl chloride and a catalytic amount (a few drops) of dimethylformamide were mixed at 80° C. After 30 min of stirring, the reaction mixture was evaporated, the residue was dissolved in chloroform and poured into cold aqueous ammonia. The ammonia solution was extracted several times with chloroform. The combined organic phases were washed with 2M ammonia solution, dried over sodium sulfate and evaporated to obtain 0.517 g (97%) of 9-chloroacridine.
Quantity
0.488 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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